4'-Hydroxydeltamethrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Hydroxydeltamethrin is a metabolite of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. 4’-Hydroxydeltamethrin is formed through the metabolic process involving cytochrome P450 enzymes, which hydroxylate deltamethrin at the 4’ position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxydeltamethrin typically involves the hydroxylation of deltamethrin. This process is catalyzed by cytochrome P450 enzymes, specifically CYP6BQ9 and CYP6BQ23, which introduce a hydroxyl group at the 4’ position of the deltamethrin molecule .

Industrial Production Methods

Industrial production of 4’-Hydroxydeltamethrin is not commonly practiced as it is primarily a metabolite formed in biological systems. the synthesis can be replicated in vitro using recombinant cytochrome P450 enzymes to produce the compound for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

4’-Hydroxydeltamethrin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions include more polar metabolites that are often more easily excreted from biological systems .

Aplicaciones Científicas De Investigación

4’-Hydroxydeltamethrin has several applications in scientific research:

Chemistry: Used as a model compound to study the metabolism of pyrethroids and the activity of cytochrome P450 enzymes.

Biology: Investigated for its role in insecticide resistance mechanisms in various insect species.

Medicine: Studied for its potential effects on human health, particularly its neurotoxic properties.

Industry: Used in the development of new insecticides and in the study of environmental fate and transport of pyrethroids

Mecanismo De Acción

4’-Hydroxydeltamethrin exerts its effects primarily through its interaction with sodium channels in the nervous system. It prolongs the opening of these channels, leading to continuous nerve firing and eventual paralysis of the target organism. The hydroxylation at the 4’ position does not significantly alter this mechanism but may affect the compound’s overall toxicity and environmental persistence .

Comparación Con Compuestos Similares

Similar Compounds

Deltamethrin: The parent compound, widely used as an insecticide.

Tau-fluvalinate: Another pyrethroid insecticide that undergoes similar metabolic processes.

Permethrin: A commonly used pyrethroid with a similar mode of action.

Uniqueness

4’-Hydroxydeltamethrin is unique due to its specific hydroxylation at the 4’ position, which can influence its metabolic fate and toxicity. This specific modification allows researchers to study the detailed metabolic pathways and resistance mechanisms in insects .

Actividad Biológica

4'-Hydroxydeltamethrin is a prominent metabolite of deltamethrin, a widely used pyrethroid insecticide. Understanding its biological activity is crucial for assessing its efficacy, safety, and potential environmental impact. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

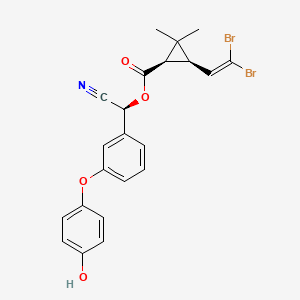

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 4' position of the deltamethrin molecule. Its chemical structure can be represented as follows:

- Molecular Formula : C22H19Cl2O

- Molecular Weight : 403.29 g/mol

Metabolism and Pharmacokinetics

Research has shown that this compound is a major metabolite of deltamethrin, formed through metabolic processes involving cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of pyrethroids in various organisms.

Key Findings on Metabolism:

- Enzymatic Activity : Studies indicate that cytochrome P450 enzymes such as CYP2C11 and CYP2C19 are involved in the metabolism of deltamethrin to this compound, highlighting its role in metabolic resistance among insect populations .

- Absorption and Excretion : In animal studies, this compound was rapidly absorbed and primarily excreted through urine, suggesting efficient metabolism and clearance from the body .

Biological Activity

The biological activity of this compound is primarily assessed through its insecticidal properties and potential toxicity to non-target organisms.

Insecticidal Efficacy

- Mechanism of Action : Like other pyrethroids, this compound exerts its insecticidal effects by disrupting sodium ion channels in neuronal membranes, leading to paralysis and death in insects .

- Comparative Potency : Studies have demonstrated that this compound exhibits comparable or enhanced insecticidal activity compared to its parent compound, deltamethrin .

Toxicity Studies

- Non-target Organisms : Research indicates that while effective against target pests, this compound can also exhibit toxicity to beneficial insects such as bees and aquatic organisms. This raises concerns regarding its environmental impact .

Case Studies on Biological Activity

Several case studies have been conducted to evaluate the biological activity and environmental impact of this compound:

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are critical factors in evaluating its ecological safety. Studies suggest that while it is less persistent than some other pesticides, it can still pose risks to aquatic ecosystems due to its toxicity to fish and invertebrates.

Propiedades

Número CAS |

66855-89-8 |

|---|---|

Fórmula molecular |

C22H19Br2NO4 |

Peso molecular |

521.2 g/mol |

Nombre IUPAC |

[(S)-cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3/t17-,18+,20-/m0/s1 |

Clave InChI |

RLMJIYYRLVNAOJ-NSHGMRRFSA-N |

SMILES isomérico |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |

SMILES canónico |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.